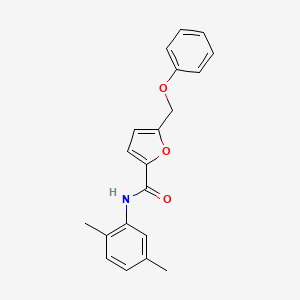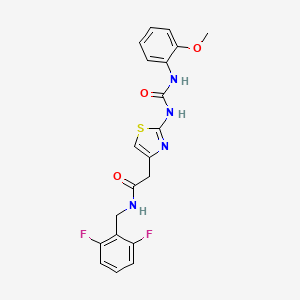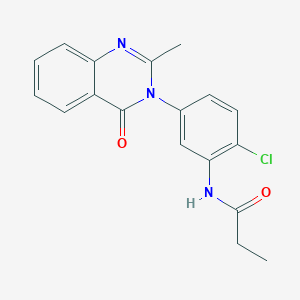![molecular formula C20H16N6O3S B2588001 2-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide CAS No. 1251687-93-0](/img/structure/B2588001.png)
2-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide” is a complex organic molecule with the molecular formula C12H11ClN2O3S3 . It has an average mass of 362.875 Da and a monoisotopic mass of 361.962036 Da . This compound is a versatile material with potential in scientific research. Its unique structure offers opportunities for studying various biological processes and developing innovative pharmaceuticals.
Synthesis Analysis
The synthesis of such complex organic molecules often involves multiple steps and a variety of chemical reactions. One of the key steps in the synthesis of similar compounds involves the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters is also a crucial step in the synthesis of such compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The Suzuki–Miyaura coupling is one of the most important reactions in the synthesis of such compounds . This reaction involves the coupling of two chemically differentiated fragments with the metal catalyst .Scientific Research Applications
Synthesis of Substituted Thienothiazoles
Research has demonstrated the synthesis of substituted thienothiazoles, highlighting methods that could potentially apply to the synthesis or modification of sulfonamide compounds like "2-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide". These methods involve reactions that yield various thienothiazole derivatives, which are important in the development of pharmaceuticals and materials science due to their unique chemical properties (Abramenko, Ponomareva, & Priklonskikh, 1979).
Antitumor Applications
Sulfonamide-focused libraries have been evaluated in cell-based antitumor screens. Compounds derived from these libraries have shown potential as potent cell cycle inhibitors and have progressed to clinical trials. This indicates the relevance of sulfonamide compounds in developing new oncology treatments, showcasing their role in disrupting cell proliferation mechanisms in cancer cells (Owa et al., 2002).
Environmental and Biological Impacts
Studies have explored the environmental and biological impacts of sulfonamide compounds, such as their role in inhibiting specific enzymes or affecting hormonal activities. For instance, Triclosan, a sulfonamide-related compound, has been found to be a potent inhibitor of certain estrogenic activities, which could have implications for understanding the environmental persistence and toxicity of similar compounds (James et al., 2010).
Novel Sulfonated Membranes for Dye Treatment
Research into the development of novel sulfonated thin-film composite nanofiltration membranes has shown improved water flux for the treatment of dye solutions. Such studies underline the importance of sulfonamide compounds in enhancing membrane technologies for environmental applications, particularly in water purification and treatment processes (Liu et al., 2012).
Bioactivation and Toxicology
The bioactivation of mutagens via sulfation, involving sulfonamide compounds, plays a crucial role in understanding the metabolic pathways that convert procarcinogens to their active carcinogenic forms. This knowledge is vital for assessing the toxicological profiles of various substances, including the potential risks associated with exposure to sulfonamide derivatives (Glatt, 1997).
properties
IUPAC Name |
5-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S/c1-2-28-14-6-3-5-13(9-14)19-22-18(29-24-19)11-25-20(27)16-10-15(17-7-4-8-30-17)23-26(16)12-21-25/h3-10,12H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWOSDGXPCDWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(Z)-(4-fluorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2587918.png)


![5-amino-2-{[4-(trifluoromethoxy)phenyl]carbonyl}-1,2-oxazol-3(2H)-one](/img/structure/B2587923.png)

![Methyl 4-[(3,4-difluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2587925.png)

![3-[[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2587927.png)
![(Z)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2587928.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2587930.png)

![[(Z)-(1,3-dimethyl-5-oxopyrazol-4-ylidene)amino] 5-chloro-1,3-dimethylpyrazole-4-sulfonate](/img/structure/B2587935.png)
![2-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2587936.png)
![2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2587941.png)